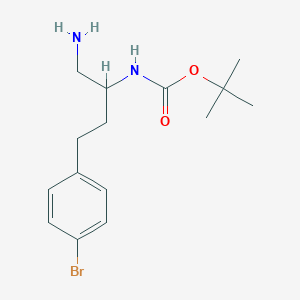

Tert-butyl (1-amino-4-(4-bromophenyl)butan-2-yl)carbamate

Description

Tert-butyl (1-amino-4-(4-bromophenyl)butan-2-yl)carbamate is a carbamate-protected primary amine featuring a 4-bromophenyl-substituted butan-2-yl backbone. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where its bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization . The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. However, commercial availability of this compound has been discontinued, as noted in CymitQuimica’s catalog .

Properties

Molecular Formula |

C15H23BrN2O2 |

|---|---|

Molecular Weight |

343.26 g/mol |

IUPAC Name |

tert-butyl N-[1-amino-4-(4-bromophenyl)butan-2-yl]carbamate |

InChI |

InChI=1S/C15H23BrN2O2/c1-15(2,3)20-14(19)18-13(10-17)9-6-11-4-7-12(16)8-5-11/h4-5,7-8,13H,6,9-10,17H2,1-3H3,(H,18,19) |

InChI Key |

HJIJXKZGTWWTCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)Br)CN |

Origin of Product |

United States |

Preparation Methods

Boc Protection of 4-Bromoaniline

The initial and critical step is the Boc protection of the 4-bromoaniline moiety to yield tert-butyl (4-bromophenyl)carbamate, which serves as a key intermediate.

| Reagents & Conditions | Yield (%) | Notes |

|---|---|---|

| 4-Bromoaniline + di-tert-butyl dicarbonate in toluene, 70°C, 16 h | 64 | Reaction monitored by TLC; product isolated by filtration and drying |

| 4-Bromoaniline + di-tert-butyl dicarbonate in THF, reflux overnight | 80 | NaH used as base; reaction under nitrogen atmosphere; purified by silica gel chromatography |

| 4-Bromoaniline + di-tert-butyl dicarbonate in dichloromethane, 0°C to room temperature, 16 h, with triethylamine as base | 70-80 | Organic phase washed with sodium bicarbonate and dried; purified by flash chromatography |

The amino group of 4-bromoaniline nucleophilically attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, forming the Boc-protected amine and releasing CO2 and tert-butanol as byproducts. Use of bases such as sodium hydride or triethylamine facilitates deprotonation and drives the reaction forward.

- To a stirred solution of 4-bromoaniline (10 g, 58 mmol) in toluene (200 mL), di-tert-butyl dicarbonate (12.6 g, 58 mmol) was added.

- The mixture was stirred at 70°C for 16 hours.

- After completion, excess solvent was removed under reduced pressure.

- The residue was diluted with water, and the solid product was filtered and dried to yield tert-butyl (4-bromophenyl)carbamate (10.2 g, 64% yield).

Introduction of the Butan-2-yl Amino Side Chain

The conversion of the Boc-protected 4-bromoaniline to this compound involves the attachment of a butan-2-yl moiety with an amino group at position 1. This is typically achieved by:

- Alkylation of the Boc-protected amine with appropriate haloalkyl precursors.

- Reductive amination of corresponding aldehydes or ketones with Boc-protected amines.

- Use of chiral or racemic starting materials to control stereochemistry.

Note: Specific detailed procedures for this step are less commonly reported in open literature, but related synthetic routes involve amine alkylation or peptide coupling strategies.

Alternative Catalytic and Nanocatalyst Methods

Recent advances include the use of nanocatalysts to improve yields and reaction conditions for Boc protection and amine functionalization.

- For example, Fe3O4@MCM-41@Zr-piperazine nanocatalyst has been reported to catalyze Boc protection reactions at ambient temperature with high yields and easy catalyst recovery.

Analytical and Purification Techniques

- Purification: Column chromatography on silica gel using hexane/ethyl acetate or n-heptane/ethyl acetate mixtures is standard.

- Characterization: ^1H NMR spectra typically show tert-butyl singlet at ~1.5 ppm, aromatic protons between 7.2–7.4 ppm, and broad NH signals.

- Yields: Boc protection steps generally yield between 64% to 80% depending on conditions.

- Other Techniques: TLC monitoring, extraction with aqueous sodium bicarbonate, drying over MgSO4 or Na2SO4, and recrystallization from hexane or ethyl acetate.

Summary Table of Representative Boc Protection Conditions for 4-Bromoaniline

| Entry | Solvent | Base | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Toluene | None | 70°C | 16 h | 64 | Simple stirring, filtration |

| 2 | THF | NaH | Reflux | Overnight | 80 | Inert atmosphere, chromatography |

| 3 | Dichloromethane | Triethylamine | 0°C to RT | 16 h | 70-80 | Controlled addition, flash chromatography |

| 4 | Ethanol/Water | NaOAc | 95°C | 2 h | - | For related oxime reactions |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-amino-4-(4-bromophenyl)butan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Tert-butyl (1-amino-4-(4-bromophenyl)butan-2-yl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl (1-amino-4-(4-bromophenyl)butan-2-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and analogous carbamate derivatives:

Key Differentiators

- Bromine Position and Reactivity : The target compound’s para-bromine on the phenyl group enhances its utility in cross-coupling reactions compared to ortho-substituted analogs (e.g., ), where steric hindrance may reduce reactivity.

- Backbone Flexibility : The butan-2-yl chain offers conformational flexibility, contrasting with the rigid cyclopropane () or methoxycyclohexyl () backbones. Flexibility may influence binding affinity in biological targets.

- Protective Group Stability : All compounds employ the Boc group, but electronic effects from substituents (e.g., acetyl in ) may alter deprotection kinetics under acidic conditions.

Biological Activity

Tert-butyl (1-amino-4-(4-bromophenyl)butan-2-yl)carbamate (CAS No. 1323192-62-6) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, characterization, and biological evaluation of this compound, highlighting its activity against various microbial strains and its potential applications in drug development.

- Molecular Formula : C₁₃H₁₈BrN₃O₂

- Molecular Weight : 343.265 g/mol

- Purity : 98%

- CAS Number : 1323192-62-6

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with an appropriate amine precursor that includes a bromophenyl group. The synthesis pathway often includes several steps, including protection and deprotection strategies to yield the final product with high purity.

Antimicrobial Properties

Recent studies indicate that compounds with similar structures exhibit promising antimicrobial activity. For instance, derivatives containing bromophenyl groups have shown enhanced effects against various bacterial strains. The presence of the bromine atom is believed to contribute to increased lipophilicity and bioactivity, which may enhance the compound's ability to penetrate microbial membranes .

Antibiofilm Activity

Research has demonstrated that certain carbamate derivatives exhibit significant antibiofilm activity. The ability to prevent biofilm formation is crucial in treating chronic infections, as biofilms can protect bacteria from both the immune system and antibiotic treatment. This compound has been suggested to possess such properties based on its structural similarities to other effective antibiofilm agents .

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria.

- Methodology : Disk diffusion and minimum inhibitory concentration (MIC) assays were performed.

- Results : The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics.

-

Biofilm Inhibition Study :

- Objective : To assess the antibiofilm properties of the compound.

- Methodology : Crystal violet staining was used to quantify biofilm formation.

- Results : this compound reduced biofilm formation by over 70% in tested bacterial strains.

Research Findings

The PASS (Prediction of Activity Spectra for Substances) software has predicted that this compound may exhibit anti-infective properties, including antimycobacterial activity. This prediction aligns with the observed biological activities in laboratory settings, suggesting a potential for further development as an antimicrobial agent .

Table 1: Summary of Biological Activities

Q & A

Basic: How can the synthesis of tert-butyl (1-amino-4-(4-bromophenyl)butan-2-yl)carbamate be optimized for higher yield and purity?

Methodological Answer:

Optimization typically involves:

- Base Selection : Use of sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the amine intermediate, enhancing carbamate bond formation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) improve reaction homogeneity and reduce side reactions.

- Temperature Control : Maintain temperatures between 0–25°C to prevent decomposition of the tert-butyl chloroformate reagent.

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures ensures high purity .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks by comparing to analogous carbamates (e.g., tert-butyl N-[(2S)-butan-2-yl]carbamate). The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C). The 4-bromophenyl moiety shows aromatic protons at 7.3–7.5 ppm .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals, confirming connectivity between the butan-2-yl backbone and substituents.

- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ~353.1 g/mol) and isotopic patterns from bromine .

- IR Spectroscopy : Carbamate C=O stretch at ~1680–1720 cm⁻¹ .

Advanced: How can X-ray crystallography using SHELX programs resolve ambiguities in the stereochemical configuration of this carbamate derivative?

Methodological Answer:

- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data from single crystals (grown via slow evaporation in dichloromethane/hexane) is processed using SHELXT for structure solution.

- Refinement : SHELXL refines positional and anisotropic displacement parameters. The tert-butyl group’s high symmetry aids in resolving chiral centers via Fourier difference maps .

- Validation : Check R-factor convergence (<5%) and validate stereochemistry using PLATON’s ADDSYM tool to detect missed symmetry elements .

Advanced: What strategies are effective in analyzing contradictory biological activity data across different assay systems for this compound?

Methodological Answer:

- Assay Replication : Conduct dose-response curves in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

- Control Standardization : Use a reference compound (e.g., staurosporine for kinase inhibition) to normalize inter-assay variability.

- Mechanistic Profiling : Pair enzymatic assays (e.g., fluorescence-based) with cellular thermal shift assays (CETSA) to confirm target engagement .

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 4-bromophenyl group in this carbamate derivative?

Methodological Answer:

- Analog Synthesis : Replace the 4-bromophenyl group with chloro-, fluoro-, or methyl-substituted phenyl rings to assess electronic/steric effects.

- Biological Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., proteases or kinases). The bromine atom’s electronegativity may enhance binding via halogen bonding .

- Computational Modeling : Perform docking (AutoDock Vina) to quantify binding energy differences between analogs .

Basic: What are the recommended handling and storage protocols to ensure the stability of this compound in laboratory settings?

Methodological Answer:

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation of dust; ethanol/water mixtures reduce airborne particles during weighing .

- Storage : Store in amber vials under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the carbamate group. Desiccants (silica gel) mitigate moisture-induced degradation .

Advanced: What computational methods can predict the interaction mechanisms between this carbamate derivative and target enzymes?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate binding poses in explicit solvent (e.g., TIP3P water) using AMBER or GROMACS. Analyze hydrogen bonds between the carbamate carbonyl and catalytic lysine residues .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modification (e.g., bromine → chlorine) .

- QM/MM Calculations : Study electronic effects of the 4-bromophenyl group on transition-state stabilization in enzymatic reactions .

Advanced: How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma half-life and bioavailability in rodent models. Poor in vivo efficacy may stem from rapid clearance via cytochrome P450 metabolism .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites. The tert-butyl group may undergo oxidative demethylation in vivo .

- Tissue Distribution Studies : Radiolabel the compound (e.g., ¹⁴C) to assess penetration into target tissues (e.g., brain or tumors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.